
9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxy group, and a tetrahydrocarbazole core. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities for research and development purposes.
Analyse Chemischer Reaktionen
Types of Reactions
9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzoyl group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and benzoyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The tetrahydrocarbazole core provides structural stability and facilitates the compound’s interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-carbazole: A parent compound with a similar core structure but lacking the benzoyl and hydroxy groups.
9H-fluorene: Another biarylic compound with structural similarities.
Dibenzothiophene: A sulfur-containing analog with comparable biological activities.
Uniqueness
9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid is unique due to the presence of both benzoyl and hydroxy groups, which enhance its reactivity and potential biological activities. The combination of these functional groups with the tetrahydrocarbazole core makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
35571-36-9 |
|---|---|
Molekularformel |
C20H17NO4 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
9-benzoyl-6-hydroxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid |
InChI |
InChI=1S/C20H17NO4/c22-14-7-9-18-16(11-14)15-10-13(20(24)25)6-8-17(15)21(18)19(23)12-4-2-1-3-5-12/h1-5,7,9,11,13,22H,6,8,10H2,(H,24,25) |
InChI-Schlüssel |
DGFJMQMQZBLYSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1C(=O)O)C3=C(N2C(=O)C4=CC=CC=C4)C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


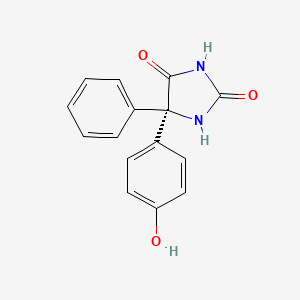
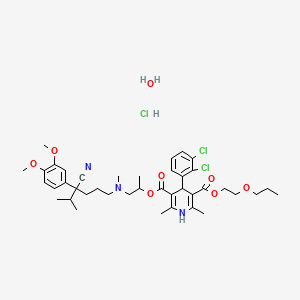
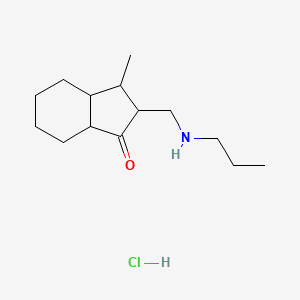
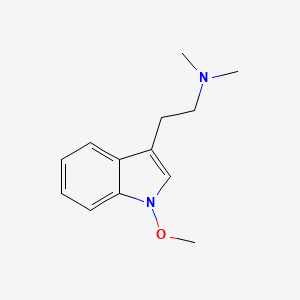


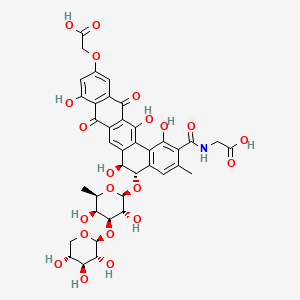
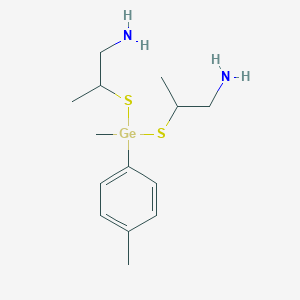
![Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride](/img/structure/B12766435.png)
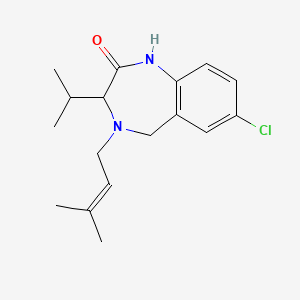
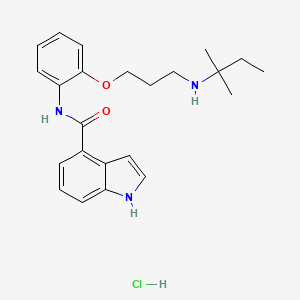


![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
